molecular formula C12H14ClF2N3 B15110788 N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B15110788
M. Wt: 273.71 g/mol
InChI Key: KHBQCPSHJMGEPQ-UHFFFAOYSA-N
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Description

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyrazole core, a privileged scaffold in drug discovery known for its diverse pharmacological activities . Pyrazole-containing compounds are extensively researched for their potential as therapeutic agents and are present in several FDA-approved drugs for various diseases, including cancer . The specific substitution pattern on this molecule—with a 2,3-difluorobenzyl group and dimethyl groups on the pyrazole ring—is designed to modulate its physicochemical properties and interaction with biological targets. Researchers are exploring similar pyrazole derivatives for a range of applications. Notably, such compounds are being investigated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR2), a key target in anti-angiogenesis cancer therapy . Other research avenues include the development of pyrazole-based molecules with demonstrated antifungal activity against various phytopathogenic fungi . This compound is intended for use in laboratory research to further explore these and other potential biological activities, as well as for method development and chemical synthesis. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-8-6-11(16-17(8)2)15-7-9-4-3-5-10(13)12(9)14;/h3-6H,7H2,1-2H3,(H,15,16);1H

InChI Key

KHBQCPSHJMGEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=C(C(=CC=C2)F)F.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2,4-Pentanedione with Hydrazine Derivatives

A optimized protocol involves reacting 2,4-pentanedione with methylhydrazine in ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the diketone carbonyl groups, followed by dehydration to form the pyrazole ring.

Reaction Conditions

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Yield: 60–75%

The 1,5-dimethyl substitution is achieved by selecting methylhydrazine as the starting material, which directs methyl groups to positions 1 and 5 of the pyrazole ring.

Functionalization at Position 3: Introduction of the Amine Group

The 3-amino group is critical for subsequent benzylation. Two primary strategies are documented:

Direct Amination Using Hydroxylamine Derivatives

A study demonstrated the use of O-(4-nitrobenzoyl)hydroxylamine as an aminating agent for pyrazoles. The reaction with 1,5-dimethyl-1H-pyrazole in DMF at 85°C for 1.5 hours yielded the 3-amino derivative.

Optimization Data

Parameter Optimal Value Yield Impact
Solvent DMF +15%
Temperature 85°C +20%
Equivalents of Agent 1.5 +12%

Electron-withdrawing groups on the hydroxylamine derivative improved electrophilicity, facilitating nucleophilic substitution at position 3.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling between 3-bromo-1,5-dimethyl-1H-pyrazole and ammonia or protected amines offers an alternative route. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, this method achieved 68% yield in toluene at 110°C.

Benzylation of the 3-Amino Group

The final step involves introducing the 2,3-difluorobenzyl moiety to the 3-amino group.

Nucleophilic Substitution with 2,3-Difluorobenzyl Bromide

Reaction of 1,5-dimethyl-1H-pyrazol-3-amine with 2,3-difluorobenzyl bromide in the presence of K₂CO₃ in acetonitrile at 60°C for 12 hours provided the target compound in 55% yield.

Key Variables

  • Base: K₂CO₃ > Et₃N (higher selectivity)
  • Solvent: Acetonitrile > DMF (reduced side reactions)

Reductive Amination

An alternative approach employs 2,3-difluorobenzaldehyde and sodium cyanoborohydride in methanol. The imine intermediate formed between the aldehyde and pyrazolamine is reduced to the secondary amine, yielding the product in 48% yield.

Comparative Data

Method Yield Purity (HPLC)
Nucleophilic Substitution 55% 92%
Reductive Amination 48% 88%

One-Pot Synthesis Strategies

Recent advances enable the integration of pyrazole formation and benzylation into a single reaction vessel. A sequential protocol involving cyclocondensation of 2,4-pentanedione with methylhydrazine, followed by in situ amination and benzylation, achieved a 40% overall yield.

Advantages

  • Reduced purification steps
  • Shorter reaction time (8 hours total)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 5.72 (s, 1H, pyrazole-H), 4.35 (s, 2H, CH₂), 2.28 (s, 3H, CH₃), 2.15 (s, 3H, CH₃).
  • ¹³C NMR: δ 148.1 (C-3), 138.9 (C-5), 128.5 (Ar-C), 107.2 (pyrazole-C4), 52.4 (CH₂), 13.7 (CH₃).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >95% purity for compounds synthesized via nucleophilic substitution.

Challenges and Optimization Opportunities

Steric Hindrance

The 1,5-dimethyl groups create steric bulk, necessitating elevated temperatures for benzylation. Microwave-assisted synthesis reduced reaction time from 12 hours to 2 hours while maintaining yield.

Solvent Selection

Polar aprotic solvents like DMF improved solubility but increased side reactions. Switching to THF with catalytic KI enhanced selectivity for the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the difluorobenzyl group.

    Substitution: The difluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluorobenzyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (Compound 6b)

  • Structure : Differs in substituents, featuring a carboxamide linkage, bulky tert-butyl groups, and a fluorophenyl moiety.
  • Properties : Increased steric hindrance from tert-butyl groups reduces solubility but enhances binding to hydrophobic pockets in biological targets. The hydroxyl group enables hydrogen bonding, critical for interactions with enzymes or receptors .
  • Applications: Studied for antioxidant and anti-inflammatory properties due to the phenolic hydroxyl group .

2.1.2 (R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic Acid Methyl Ester

  • Structure : Contains a pyrrolidine ring and ester group, contrasting with the planar pyrazole core of the target compound.
  • Properties: The ester group improves bioavailability but introduces susceptibility to hydrolysis.
  • Applications : Explored as a precursor in synthesizing bioactive molecules, such as protease inhibitors .
Key Comparative Data
Property N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine Compound 6b (R)-Pyrrolidine Ester
Molecular Weight (g/mol) ~265 (estimated) 485.25 463.42
LogP (lipophilicity) ~2.8 (predicted) 6.2 3.5
Hydrogen Bond Donors 1 (NH) 2 (NH, OH) 1 (NH)
Hydrogen Bond Acceptors 4 (2F, NH, pyrazole N) 5 (2O, 2F, pyrazole N) 5 (2O, 2F, ester O)
Metabolic Stability High (fluorine groups resist oxidation) Moderate (phenolic OH susceptible to conjugation) Low (ester prone to hydrolysis)

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions involving coupling and cyclization. Key steps include:

  • Dissolving intermediates (e.g., (R)-1-((2,3-difluorobenzyl)amino)pyrrolidine derivatives) in dichloromethane or DMF.
  • Using coupling reagents like bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate and bases (e.g., cesium carbonate) to facilitate amide bond formation .
  • Purification via silica gel chromatography (hexane/ethyl acetate gradients) to achieve >90% yields .
    • Optimization : Adjusting solvent polarity, reaction temperature (e.g., 80°C for cyclization), and stoichiometric ratios of reagents improves efficiency. LCMS (e.g., m/z 395 [M+H]⁺) and HPLC retention times (e.g., 1.05 minutes) are critical for monitoring purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Techniques :

  • LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 395 [M+H]⁺) and purity (retention time: 1.05 minutes under SQD-FA05 conditions) .
  • NMR : ¹H and ¹³C NMR identify substituent environments (e.g., methyl groups at δ 1.5–2.0 ppm, aromatic protons in the difluorobenzyl moiety) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., SHELX-refined structures with R-factors <0.06) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Assays :

  • Enzyme inhibition : Test against kinases or hydrolases due to pyrazole’s chelation potential .
  • Cellular viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity, referencing similar compounds with IC₅₀ values <10 µM .
  • Antimicrobial screening : Gram-positive/negative bacterial models (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • Use SHELXL for refinement: Apply high-resolution X-ray data (≤1.0 Å) to model hydrogen positions and thermal displacement parameters .
  • ORTEP-3 : Visualize anisotropic displacement ellipsoids to detect disorder (e.g., fluorine positional disorder in the difluorobenzyl group) .
  • Graph-set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) to predict crystal packing .

Q. How can contradictions in spectroscopic data between studies be addressed?

  • Approach :

  • Solvent effects : Compare NMR chemical shifts in DMSO-d₆ vs. CDCl₃; aromatic protons may shift by 0.2–0.5 ppm due to hydrogen bonding .
  • Dynamic effects : Variable-temperature NMR (e.g., 298–343 K) identifies conformational exchange in the pyrazole ring .
  • Cross-validate with DFT : Calculate ¹³C NMR shifts (B3LYP/6-311+G(d,p)) to confirm assignments .

Q. What computational strategies predict reactivity and intermolecular interactions?

  • Strategies :

  • DFT modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., pyrazole N-atoms with high f⁻ values) .
  • Molecular docking : Screen against targets like COX-2 or EGFR using AutoDock Vina (binding energies <−8 kcal/mol suggest strong inhibition) .
  • MD simulations : Assess solvation effects (e.g., water interactions with fluorine substituents) using AMBER force fields .

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